molecular formula C11H9N3S B7480692 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole

2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole

Cat. No. B7480692
M. Wt: 215.28 g/mol
InChI Key: ZTMHUKNKPQUPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole, also known as MBT, is a benzothiazole derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. MBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring and a pyrazole ring.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to reduce the corrosion rate of metals and alloys. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to selectively bind to heavy metal ions and emit fluorescence, making it a useful tool for detecting and monitoring heavy metal pollution in water.

Advantages and Limitations for Lab Experiments

2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole also has some limitations, including its limited solubility in water and its potential interactions with other compounds in complex biological systems.

Future Directions

There are several future directions for the research and development of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole, including the synthesis of novel derivatives with improved properties, the investigation of its potential applications in other scientific fields, and the optimization of its use in existing applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole and its potential interactions with other compounds in complex biological systems.

Synthesis Methods

The synthesis of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzothiazole with methyl pyrazole-3-carboxylic acid, or the reaction of 2-aminobenzothiazole with 3-methylpyrazole-5-carboxylic acid. These methods involve the use of various reagents and catalysts, and the reaction conditions can be optimized to obtain high yields of 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole.

Scientific Research Applications

2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been used as a corrosion inhibitor for various metals and alloys. In environmental science, 2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-14-7-6-9(13-14)11-12-8-4-2-3-5-10(8)15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMHUKNKPQUPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrazol-3-yl)-1,3-benzothiazole

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